2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide
Overview
Description
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, chlorophenyl, and furan groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 4-bromo-2-methoxyphenol: This can be achieved by bromination of 2-methoxyphenol using bromine in the presence of a suitable solvent.
Formation of 2-(4-bromo-2-methoxyphenoxy)acetic acid: This involves the reaction of 4-bromo-2-methoxyphenol with chloroacetic acid in the presence of a base.
Synthesis of the final compound: The final step involves the condensation of 2-(4-bromo-2-methoxyphenoxy)acetic acid with 5-(2-chlorophenyl)furan-2-carbaldehyde in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy and phenoxy groups can be oxidized under suitable conditions.
Reduction: The nitro groups can be reduced to amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a corresponding aldehyde or carboxylic acid, while reduction of the nitro group would yield an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving bromine and chlorine-containing compounds.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide involves its interaction with specific molecular targets. The bromine and chlorine atoms may participate in halogen bonding, while the methoxy and phenoxy groups can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxyphenol
- 2-chlorophenyl furan
- N-(2-chlorophenyl)acetamide
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide is unique due to its combination of functional groups, which allows for diverse chemical reactivity and biological activity. Its structure enables it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrClN2O4/c1-26-19-10-13(21)6-8-18(19)27-12-20(25)24-23-11-14-7-9-17(28-14)15-4-2-3-5-16(15)22/h2-11H,12H2,1H3,(H,24,25)/b23-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPDLPYGEFXLRY-FOKLQQMPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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